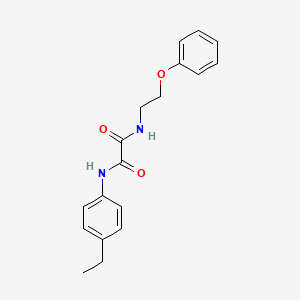
N'-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide
Overview
Description
N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups This particular compound features a 4-ethylphenyl group and a 2-phenoxyethyl group attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide typically involves the reaction of oxalyl chloride with 4-ethylphenylamine and 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Formation of Oxalyl Chloride Intermediate
- Oxalic acid reacts with thionyl chloride to form oxalyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Reaction with 4-ethylphenylamine
- Oxalyl chloride reacts with 4-ethylphenylamine to form the corresponding amide intermediate.
- Reaction conditions: Room temperature, in the presence of a base.
-
Reaction with 2-phenoxyethylamine
- The amide intermediate reacts with 2-phenoxyethylamine to form N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide.
- Reaction conditions: Room temperature, in the presence of a base.
Industrial Production Methods
Industrial production methods for N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding oxamides with higher oxidation states.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction
- Reduction of the compound can lead to the formation of amines and alcohols.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution
- The phenyl and phenoxy groups can undergo electrophilic and nucleophilic substitution reactions.
- Common reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides with additional functional groups, while reduction may produce simpler amines and alcohols.
Scientific Research Applications
N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Investigated for its ability to modulate biological pathways.
-
Industry
- Used in the development of new materials and polymers.
- Studied for its potential applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-(4-methylphenyl)-N-(2-phenoxyethyl)oxamide: Similar structure but with a methyl group instead of an ethyl group.
N’-(4-ethylphenyl)-N-(2-methoxyethyl)oxamide: Similar structure but with a methoxy group instead of a phenoxy group.
N’-(4-ethylphenyl)-N-(2-phenylethyl)oxamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.
Uniqueness
N’-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide is unique due to the presence of both the 4-ethylphenyl and 2-phenoxyethyl groups. These groups confer specific chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. The combination of these groups in the oxamide structure makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-phenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-14-8-10-15(11-9-14)20-18(22)17(21)19-12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUDHVGBPJGYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


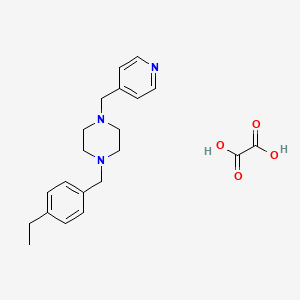

![methyl 2-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3946708.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3946710.png)
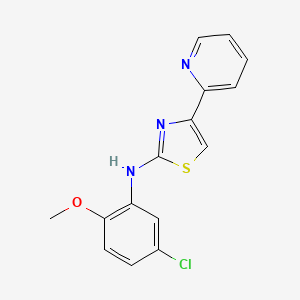
![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3946732.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3946739.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B3946741.png)
![methyl 5-[(diethylamino)sulfonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3946742.png)
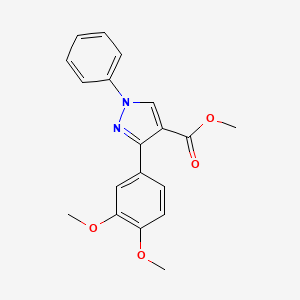
![1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3946752.png)
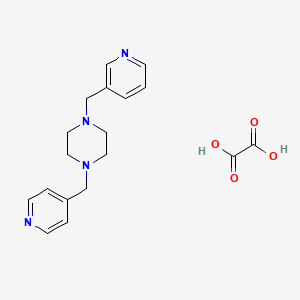
![6-[(4-Bromophenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B3946764.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3946779.png)
